molecular formula C19H24N4O4 B6752135 2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide

2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide

Cat. No.: B6752135
M. Wt: 372.4 g/mol
InChI Key: YLLKOQQUZJOLCS-UHFFFAOYSA-N
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Description

2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a morpholine ring, a cyano group, and an oxolane moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and oxolane moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The presence of the morpholine ring and cyano group suggests possible activity as an enzyme inhibitor or receptor ligand, which could be useful in drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano group could play a crucial role in binding interactions, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-phenylmorpholine-4-carboxamide: Lacks the oxolane moiety, potentially altering its reactivity and biological activity.

    N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide: Lacks the cyano group, which may affect its chemical properties and applications.

Uniqueness

The presence of both the cyano group and the oxolane moiety in 2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-cyano-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c20-10-17-13-23(6-8-27-17)19(25)22-11-14-3-1-4-15(9-14)18(24)21-12-16-5-2-7-26-16/h1,3-4,9,16-17H,2,5-8,11-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLKOQQUZJOLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC(=C2)CNC(=O)N3CCOC(C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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